

Spectroscopic Profile of 6-Oxaspiro[3.4]octan-2-one: A Technical Guide

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Compound of Interest

Compound Name: 6-Oxaspiro[3.4]octan-2-one

Cat. No.: B3108217

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This technical guide provides a detailed overview of the predicted spectroscopic data for **6-Oxaspiro[3.4]octan-2-one**, a spirocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on its chemical structure and established spectroscopic principles. It is intended to serve as a reference for researchers, scientists, and professionals in drug development.

Molecular Structure

6-Oxaspiro[3.4]octan-2-one possesses a unique bicyclic system where a cyclobutanone ring and a tetrahydrofuran ring are joined by a spiro carbon atom. This structure dictates its characteristic spectroscopic features.

Caption: 2D representation of **6-Oxaspiro[3.4]octan-2-one**.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-Oxaspiro[3.4]octan-2-one**.

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , Reference: TMS)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
H1, H3	2.5 - 3.0	m	4H
H5	3.8 - 4.2	t	2H
H7	2.0 - 2.4	t	2H

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3 , Reference: TMS)

Carbon	Chemical Shift (δ , ppm)
C=O (C2)	205 - 220
Spiro C (C4)	80 - 95
-CH ₂ -O- (C5)	65 - 75
-CH ₂ - (C1, C3)	40 - 55
-CH ₂ - (C7)	30 - 45

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Wavenumber (cm^{-1})	Intensity
C=O (Ketone)	1775 - 1795	Strong
C-O-C (Ether)	1050 - 1150	Strong
C-H (Aliphatic)	2850 - 3000	Medium-Strong

Table 4: Predicted Mass Spectrometry (MS) Data

Feature	m/z
Molecular Ion $[\text{M}]^+$	126.0681
Key Fragments	98, 84, 70, 56, 42

Disclaimer: The spectroscopic data presented above are predicted based on the chemical structure and have not been confirmed by experimental results.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like **6-Oxaspiro[3.4]octan-2-one**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Process the data using Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a 45° pulse angle, a longer acquisition time, and a relaxation delay of 2-10 seconds.
 - For multiplicity information, DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be performed.

2. Infrared (IR) Spectroscopy

- Sample Preparation:

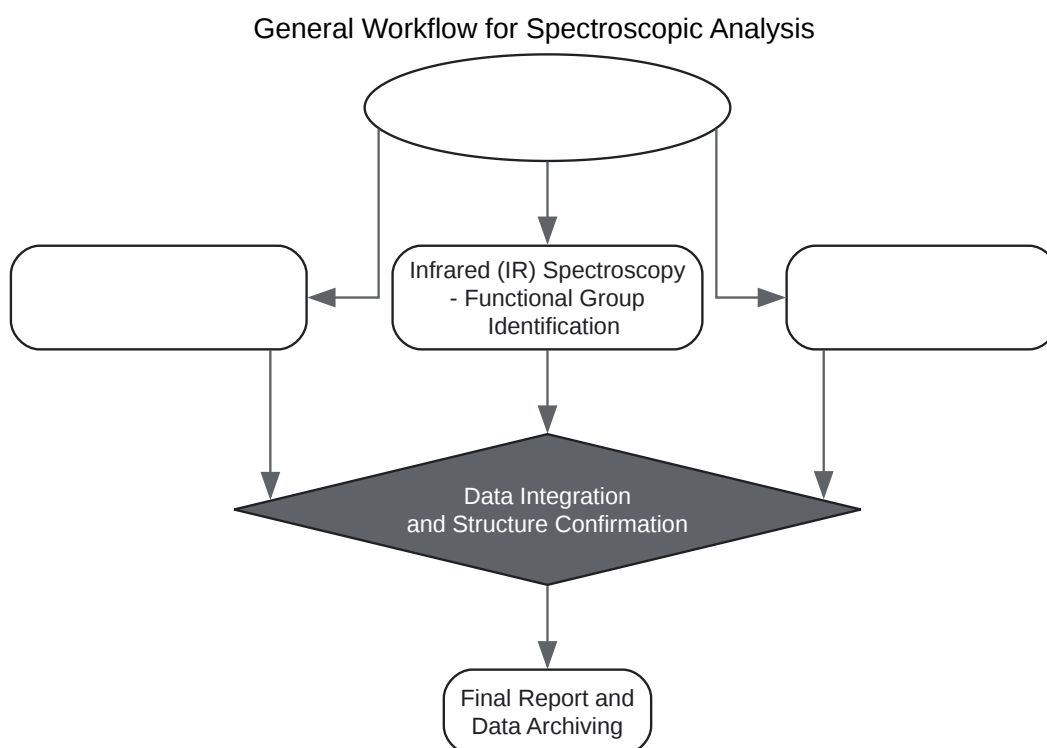
- Neat (Liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- KBr Pellet (Solid): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.
- Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CHCl_3) that has minimal IR absorption in the regions of interest and place it in an appropriate IR cell.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or solvent).
 - Record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Typically, spectra are collected over the range of $4000\text{-}400\text{ cm}^{-1}$.

3. Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Utilize an appropriate ionization technique. For a relatively small and volatile molecule like **6-Oxaspiro[3.4]octan-2-one**, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z , generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.



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